The Formulation and Application of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in Advanced Drug Discovery
The Formulation and Application of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl in Advanced Drug Discovery
Executive Summary
The development of targeted therapeutics often relies on the precise functionalization of small-molecule scaffolds. 3-Methyl-1H-pyrazole-5-carbaldehyde and its hydrochloride salt (HCl ) represent highly versatile heterocyclic building blocks utilized extensively in modern medicinal chemistry. This technical guide explores the physicochemical properties, handling protocols, and mechanistic applications of this compound, specifically focusing on its role in synthesizing Transthyretin (TTR) tetramer kinetic stabilizers and Retinoic acid-related orphan nuclear receptor gamma t (RORγt) antagonists.
By utilizing the HCl salt form, researchers can bypass the auto-oxidation issues commonly associated with electron-rich heterocyclic aldehydes, ensuring high-fidelity reactivity during complex coupling workflows.
Physicochemical Profiling: Free Base vs. Hydrochloride Salt
Understanding the physical properties of 3-Methyl-1H-pyrazole-5-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability. Heterocyclic aldehydes are notoriously prone to degradation via auto-oxidation; however, the hydrochloride salt mitigates this by protonating the pyrazole nitrogen, thereby withdrawing electron density from the ring and stabilizing the formyl group.
Quantitative Data Summary
The following table synthesizes the physical and chemical properties of the free base compared to its HCl salt, derived from leading chemical databases .
| Property | Free Base (3-Methyl-1H-pyrazole-5-carbaldehyde) | Hydrochloride Salt (HCl) |
| CAS Number | 3273-44-7 | N/A (Often custom synthesized) |
| Molecular Formula | C5H6N2O | C5H7ClN2O |
| Molecular Weight | 110.11 g/mol | 146.57 g/mol |
| Appearance | Light-yellow oil to low-melting solid | Off-white to pale yellow crystalline powder |
| Melting Point | ~190 °C | > 210 °C (Decomposes) |
| Boiling Point | 294.2 °C at 760 mmHg | N/A (Decomposes before boiling) |
| Density | 1.238 g/cm³ | ~1.45 g/cm³ (Estimated) |
| Flash Point | 136.1 °C | N/A |
| Solubility | Soluble in DCM, EtOAc, THF | Highly soluble in Water, MeOH, DMSO |
| Storage Conditions | Inert atmosphere, 2-8 °C | Room temperature, desiccated |
Causality Insight: The shift from a lipophilic free base to a highly polar HCl salt drastically alters the solvent compatibility. While the free base is ideal for reactions in non-polar aprotic solvents (like dichloromethane), the HCl salt is preferred for polar protic environments or when a mild in situ acid catalyst is beneficial for driving equilibrium-dependent reactions, such as imine condensation.
Chemical Reactivity & Mechanistic Pathways
The primary utility of 3-Methyl-1H-pyrazole-5-carbaldehyde HCl lies in reductive amination . This reaction attaches the 3-methyl-1H-pyrazole moiety to complex amine scaffolds, a critical step in generating pharmacophores that require specific hydrogen-bond donors/acceptors.
The Role of the HCl Salt in Reductive Amination
In a standard reductive amination, an amine reacts with an aldehyde to form an imine (Schiff base), which is subsequently reduced to an alkylated amine.
-
Acid Catalysis: The formation of the imine requires the elimination of water. The inherent HCl in the salt acts as a localized Brønsted acid catalyst, protonating the carbonyl oxygen and increasing its electrophilicity. This often negates the need to add exogenous acetic acid (HOAc).
-
Controlled Reduction: By using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3), the imine is selectively reduced without affecting the unreacted aldehyde.
Workflow of reductive amination using 3-Methyl-1H-pyrazole-5-carbaldehyde HCl.
Self-Validating Experimental Protocol: Reductive Amination
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes a built-in checkpoint (e.g., LC-MS or TLC monitoring) to verify the mechanistic progression before proceeding .
Materials Required
-
Target primary or secondary amine (1.0 equiv)
-
3-Methyl-1H-pyrazole-5-carbaldehyde HCl (1.2 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)
-
N,N-Diisopropylethylamine, DIPEA (1.2 equiv) - Only if the amine is also an HCl salt.
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology
-
Preparation of the Reaction Matrix:
-
Dissolve the target amine (1.0 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere.
-
Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the imine condensation is sterically hindered.
-
-
Aldehyde Addition & Imine Formation:
-
Add 3-Methyl-1H-pyrazole-5-carbaldehyde HCl (1.2 mmol) to the stirring solution.
-
Validation Checkpoint 1: Stir at room temperature for 1–2 hours. Analyze an aliquot via LC-MS. You should observe the disappearance of the amine mass and the appearance of the imine intermediate[M+H]+. The inherent HCl facilitates this condensation.
-
-
Reduction:
-
Once imine formation is confirmed, cool the reaction to 0 °C.
-
Add NaBH(OAc)3 (1.5 mmol) portion-wise.
-
Causality: Cooling prevents exothermic degradation and suppresses the direct reduction of the unreacted aldehyde to an alcohol. NaBH(OAc)3 is chosen over NaBH4 because it is milder and highly selective for imines over aldehydes.
-
-
Quenching and Workup:
-
After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL).
-
Causality: The basic quench neutralizes the HCl and any acetic acid generated from the reducing agent, partitioning the desired basic product into the organic layer.
-
Validation Checkpoint 2: Extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate. TLC (DCM:MeOH 9:1) should reveal a single new spot with a distinct Rf value compared to the starting materials.
-
Therapeutic Applications in Drug Discovery
The 3-methyl-1H-pyrazole-5-methyl moiety is not merely a structural linker; it is a highly active pharmacophore utilized in several cutting-edge therapeutic areas.
A. Transthyretin (TTR) Tetramer Kinetic Stabilizers
TTR amyloidosis is a fatal disease caused by the dissociation of the TTR tetramer into misfolded, aggregation-prone monomers. Researchers have discovered that attaching the 3,5-dimethyl-1H-pyrazole (or 3-methyl-1H-pyrazole) head group to a piperazine/benzoic acid scaffold creates potent kinetic stabilizers .
Mechanistic Insight: The pyrazole ring projects deep into the inner cavity of the TTR binding site (the T4 site). The nitrogen atoms of the pyrazole act as critical hydrogen-bond donors/acceptors, engaging directly with Ser117 and Ser117′ residues of the protein. This interaction mimics the natural disease-suppressing variant (T119M-TTR), locking the tetramer in its native state and halting amyloidogenesis.
Kinetic stabilization of Transthyretin tetramers by pyrazole therapeutics.
B. RORγt Antagonists for Autoimmune Diseases
Retinoic acid-related orphan nuclear receptor gamma t (RORγt) is a master transcription factor responsible for the differentiation of Th17 cells, which drive autoimmune pathologies like Multiple Sclerosis (MS) and Rheumatoid Arthritis.
Recent patent literature highlights the use of 3-Methyl-1H-pyrazole-5-carbaldehyde in synthesizing substituted 2,3-dihydro-1H-inden-1-one derivatives . The pyrazole moiety enhances the binding affinity of these small molecules within the ligand-binding domain of RORγt, acting as an inverse agonist that downregulates IL-17A promoter activity.
References
2. American Elements. "5-Methyl-1H-pyrazole-3-carbaldehyde." American Elements Life Science Catalog. Available at:[Link]
3. National Institutes of Health (PMC). "Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities." Available at:[Link]
4. Google Patents. "US20190209574A1 - Substituted 2, 3-dihydro-1h-inden-1-one retinoic acid-related orphan nuclear receptor antagonists for treating multiple sclerosis." Available at:
